2,3-Dichloro-4-m-tolyloxy-2-buten-4-olide
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Overview
Description
2,3-Dichloro-4-m-tolyloxy-2-buten-4-olide is a chemical compound with a unique structure that includes a butenolide ring and chlorinated aromatic moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-4-m-tolyloxy-2-buten-4-olide typically involves multi-step organic reactions. One common method includes the chlorination of a precursor compound followed by the introduction of the tolyloxy group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and etherification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-4-m-tolyloxy-2-buten-4-olide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorinated positions in the compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: DDQ in the presence of protic acids.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can yield quinone derivatives, while reduction with LiAlH4 can produce alcohols.
Scientific Research Applications
2,3-Dichloro-4-m-tolyloxy-2-buten-4-olide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-4-m-tolyloxy-2-buten-4-olide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of specific biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
But-2-en-4-olide: A structurally related compound with a butenolide ring.
2,3-Di(3’,4’-methylenedioxybenzyl)-2-buten-4-olide: Another butenolide derivative with different substituents.
Uniqueness
2,3-Dichloro-4-m-tolyloxy-2-buten-4-olide is unique due to its specific chlorinated and tolyloxy substituents, which impart distinct chemical and biological properties. These features make it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
647831-98-9 |
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Molecular Formula |
C11H8Cl2O3 |
Molecular Weight |
259.08 g/mol |
IUPAC Name |
3,4-dichloro-2-(3-methylphenoxy)-2H-furan-5-one |
InChI |
InChI=1S/C11H8Cl2O3/c1-6-3-2-4-7(5-6)15-11-9(13)8(12)10(14)16-11/h2-5,11H,1H3 |
InChI Key |
FDUHJBWNADGGMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC2C(=C(C(=O)O2)Cl)Cl |
Origin of Product |
United States |
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